molecular formula C18H18N4O3 B6047992 ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate

ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate

Cat. No. B6047992
M. Wt: 338.4 g/mol
InChI Key: CKWNHVKDILFLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate, also known as ABT-639, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

Ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate binds to the voltage-gated T-type calcium channels, blocking the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
Studies have shown that ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate has analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate has been shown to have anticonvulsant effects in animal models of epilepsy. These effects are attributed to the selective blockade of T-type calcium channels by ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate in lab experiments is its selectivity for T-type calcium channels, which allows for the investigation of the specific role of these channels in physiological processes. However, a limitation of using ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate is its potential off-target effects on other calcium channels, which may complicate the interpretation of results.

Future Directions

Future research on ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate could focus on its potential therapeutic applications, such as in the treatment of pain and epilepsy. Additionally, further investigation into the selectivity and off-target effects of ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate could provide insight into the role of calcium channels in various physiological processes. Finally, the development of more potent and selective T-type calcium channel blockers could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate involves the reaction of 4-(2-benzyl-2H-tetrazol-5-yl)phenol with ethyl chloroacetate in the presence of a base. The resulting product is then purified through chromatography to obtain ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate in its pure form.

Scientific Research Applications

Ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate has been studied for its potential therapeutic properties, particularly as a calcium channel blocker. Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate has been shown to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability and pain perception.

properties

IUPAC Name

ethyl 2-[4-(2-benzyltetrazol-5-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-17(23)13-25-16-10-8-15(9-11-16)18-19-21-22(20-18)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWNHVKDILFLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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